Unii-igl4dts8F8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Olcorolimus is a small molecule drug developed by Novartis Pharma AGOlcorolimus is used as an immunosuppressant and has shown potential in treating cardiovascular diseases, particularly coronary restenosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Olcorolimus involves several steps, starting from the precursor compoundsThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of Olcorolimus is carried out in large-scale reactors where the reaction conditions are carefully controlled to maximize yield and purity. The process involves multiple purification steps, including crystallization and chromatography, to isolate the final product. Quality control measures are implemented to ensure the consistency and safety of the produced compound .
Chemical Reactions Analysis
Types of Reactions
Olcorolimus undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Olcorolimus can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Olcorolimus has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study mTOR inhibition and its effects on cellular processes.
Biology: Investigated for its role in regulating cell growth, proliferation, and survival.
Medicine: Explored as a potential treatment for cardiovascular diseases, particularly in preventing coronary restenosis.
Industry: Utilized in the development of drug-eluting stents to prevent the re-narrowing of arteries after angioplasty
Mechanism of Action
Olcorolimus exerts its effects by inhibiting the mechanistic target of rapamycin (mTOR), a key regulator of cell growth and proliferation. By binding to mTOR, Olcorolimus prevents the activation of downstream signaling pathways involved in protein synthesis, cell cycle progression, and autophagy. This inhibition leads to reduced cell proliferation and immune response, making it effective as an immunosuppressant .
Comparison with Similar Compounds
Similar Compounds
Sirolimus: Another mTOR inhibitor with similar immunosuppressive properties.
Everolimus: A derivative of Sirolimus with improved pharmacokinetic properties.
Temsirolimus: A prodrug of Sirolimus used in cancer therapy
Uniqueness of Olcorolimus
Olcorolimus is unique due to its specific molecular structure, which confers distinct pharmacological properties. It has shown promising results in clinical trials for preventing coronary restenosis, making it a valuable addition to the family of mTOR inhibitors .
Properties
CAS No. |
186752-78-3 |
---|---|
Molecular Formula |
C51H81NO12 |
Molecular Weight |
900.2 g/mol |
IUPAC Name |
(1R,9S,12S,15S,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,20-tetrone |
InChI |
InChI=1S/C51H81NO12/c1-31-16-12-11-13-17-33(3)43(60-8)30-39-22-20-37(7)51(59,64-39)48(56)49(57)52-25-15-14-18-40(52)50(58)63-42(34(4)28-38-21-23-41(53)44(29-38)61-9)24-19-32(2)27-36(6)46(55)47(62-10)45(54)35(5)26-31/h11-13,16-17,27,31-32,34-35,37-44,46-47,53,55,59H,14-15,18-26,28-30H2,1-10H3/b13-11+,16-12+,33-17+,36-27+/t31-,32+,34-,35-,37-,38+,39+,40+,41-,42+,43+,44-,46-,47+,51-/m1/s1 |
InChI Key |
QFMKPDZCOKCBAQ-NFCVMBANSA-N |
Isomeric SMILES |
C[C@H]\1CC[C@H](OC(=O)[C@@H]2CCCCN2C(=O)C(=O)[C@]3([C@@H](CC[C@H](O3)C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C1)/C)O)OC)C)C)/C)OC)C)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O |
SMILES |
CC1CCC(OC(=O)C2CCCCN2C(=O)C(=O)C3(C(CCC(O3)CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=C1)C)O)OC)C)C)C)OC)C)O)C(C)CC4CCC(C(C4)OC)O |
Canonical SMILES |
CC1CCC(OC(=O)C2CCCCN2C(=O)C(=O)C3(C(CCC(O3)CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=C1)C)O)OC)C)C)C)OC)C)O)C(C)CC4CCC(C(C4)OC)O |
Synonyms |
32-deoxorapamycin SAR943 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.